molecular formula C16H17N5O2 B3124624 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine CAS No. 320415-93-8

4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine

Cat. No.: B3124624
CAS No.: 320415-93-8
M. Wt: 311.34 g/mol
InChI Key: WGZDSFYVSJQPMK-UHFFFAOYSA-N
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Description

4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is a chemical compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a methoxyphenyl group attached to a triazolopyrimidine core, which is further linked to a morpholine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine can be achieved through a series of chemical reactions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the triazolopyrimidine core. The final step involves the reaction of the triazolopyrimidine with morpholine under appropriate conditions to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis, which has been shown to be an efficient and eco-friendly method for synthesizing triazolopyrimidines . The reaction conditions typically involve the use of dry toluene as a solvent and heating under microwave conditions at 140°C.

Chemical Reactions Analysis

Types of Reactions

4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. It acts as an adenosine A2A receptor antagonist, binding to these receptors with high affinity and inhibiting their activity . This interaction can modulate various signaling pathways, leading to therapeutic effects in neurological and inflammatory conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine is unique due to its specific structural features, such as the combination of a methoxyphenyl group, triazolopyrimidine core, and morpholine ring. This unique structure contributes to its high selectivity and affinity for adenosine A2A receptors, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-22-13-4-2-12(3-5-13)14-6-7-17-15-18-16(19-21(14)15)20-8-10-23-11-9-20/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZDSFYVSJQPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158192
Record name 7-(4-Methoxyphenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320415-93-8
Record name 7-(4-Methoxyphenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320415-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(4-Methoxyphenyl)-2-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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